molecular formula C9H9BO4 B13575221 (4-Methoxybenzofuran-7-yl)boronic acid

(4-Methoxybenzofuran-7-yl)boronic acid

Cat. No.: B13575221
M. Wt: 191.98 g/mol
InChI Key: FQGYIVQZHPRFDM-UHFFFAOYSA-N
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Description

(4-Methoxybenzofuran-7-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzofuran-7-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: (4-Methoxybenzofuran-7-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology: In biological research, boronic acids are used as enzyme inhibitors and molecular probes. This compound can be used to study the interactions between boronic acids and biological molecules, such as proteins and nucleic acids .

Medicine: Boronic acids have shown potential in medicinal chemistry as therapeutic agents. They are being investigated for their role in the treatment of diseases such as cancer and diabetes. This compound may serve as a lead compound for the development of new drugs .

Industry: In the industrial sector, boronic acids are used in the production of advanced materials, such as polymers and sensors. This compound can be incorporated into materials to enhance their properties, such as conductivity and stability .

Comparison with Similar Compounds

Uniqueness: (4-Methoxybenzofuran-7-yl)boronic acid is unique due to the presence of both the methoxy group and the benzofuran ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

(4-methoxy-1-benzofuran-7-yl)boronic acid

InChI

InChI=1S/C9H9BO4/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5,11-12H,1H3

InChI Key

FQGYIVQZHPRFDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=C(C=C1)OC)C=CO2)(O)O

Origin of Product

United States

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